2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS No.: 1189464-35-4
Cat. No.: VC5045106
Molecular Formula: C27H22N4O4
Molecular Weight: 466.497
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189464-35-4 |
|---|---|
| Molecular Formula | C27H22N4O4 |
| Molecular Weight | 466.497 |
| IUPAC Name | 2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| Standard InChI | InChI=1S/C27H22N4O4/c32-24(29-19-10-11-22-23(14-19)35-13-12-34-22)16-31-21-9-5-4-8-20(21)25-26(31)27(33)30(17-28-25)15-18-6-2-1-3-7-18/h1-11,14,17H,12-13,15-16H2,(H,29,32) |
| Standard InChI Key | OCVFDSDDOGCDIU-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=CC=CC=C4C5=C3C(=O)N(C=N5)CC6=CC=CC=C6 |
Introduction
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole structures, further substituted with benzyl and benzodioxin groups. This unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Synthesis
The synthesis of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrimidoindole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
-
Introduction of the Benzyl Group: This step involves the alkylation of the pyrimidoindole core with benzyl halides in the presence of a base.
-
Attachment of the Benzodioxin Moiety: This is done through an acylation reaction using 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid or its derivatives under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Biological Activity and Potential Applications
-
Biological Activity: The compound's unique structure suggests potential interactions with biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
-
Potential Applications: Due to its structural similarity to known bioactive molecules, the compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, leading to changes in cellular function.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume